![molecular formula C19H26ClNO4S B224876 N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide, also known as ABE-404, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in a wide range of physiological processes, including pain sensation, thermoregulation, and osmoregulation. In

Mechanism of Action

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide is a selective inhibitor of TRPV4 ion channels, which are involved in the regulation of various physiological processes. TRPV4 channels are activated by a wide range of stimuli, including changes in temperature, pressure, and osmolarity. When TRPV4 channels are activated, they allow the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide works by binding to the TRPV4 channel and preventing its activation, thereby reducing the influx of calcium ions into the cell.

Biochemical and Physiological Effects

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. For example, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been shown to reduce pain sensation in animal models, which suggests that it may have potential as a novel analgesic (Kym, et al., 2013). N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has also been shown to regulate body temperature in response to changes in ambient temperature, which suggests that it may have potential as a treatment for thermoregulatory disorders (Güler, et al., 2002). In addition, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been shown to regulate water balance in the body, which suggests that it may have potential as a treatment for osmoregulatory disorders (Liedtke, et al., 2000).

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has several advantages for use in lab experiments. First, it is a selective inhibitor of TRPV4 channels, which means that it can be used to study the role of these channels in various physiological processes without affecting other ion channels. Second, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide is a potent inhibitor of TRPV4 channels, which means that it can be used at low concentrations to achieve a significant effect. However, there are also some limitations to the use of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide in lab experiments. For example, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide may have off-target effects on other ion channels or signaling pathways, which could complicate the interpretation of experimental results. In addition, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide may have different effects in different animal models or cell types, which could limit its generalizability to other systems.

Future Directions

There are several future directions for research on N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide. First, further studies are needed to investigate the potential use of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide as a novel analgesic. Second, further studies are needed to investigate the potential use of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide as a treatment for thermoregulatory and osmoregulatory disorders. Third, further studies are needed to investigate the potential off-target effects of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide on other ion channels or signaling pathways. Fourth, further studies are needed to investigate the potential use of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide in combination with other drugs or therapies for the treatment of various diseases. Fifth, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide in humans, in order to determine its safety and efficacy for use in clinical trials.

Conclusion

In conclusion, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of TRPV4 ion channels, which are involved in a wide range of physiological processes. N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been shown to have potential as a novel analgesic, as well as a treatment for thermoregulatory and osmoregulatory disorders. However, further studies are needed to investigate its potential off-target effects and its safety and efficacy for use in clinical trials.

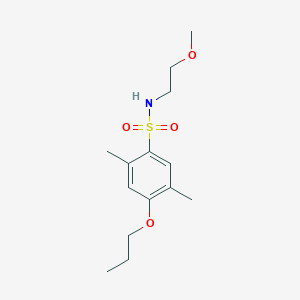

Synthesis Methods

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been described in the literature (Kym, et al., 2013). Briefly, the synthesis involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-(1-adamantyloxy)ethylamine in the presence of a base, followed by purification using column chromatography. The final product is obtained as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been used extensively in scientific research to study the role of TRPV4 ion channels in various physiological processes. For example, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been used to investigate the role of TRPV4 channels in pain sensation, where it was found to be effective in reducing pain in animal models (Kym, et al., 2013). N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has also been used to study the role of TRPV4 channels in thermoregulation, where it was found to be involved in regulating body temperature in response to changes in ambient temperature (Güler, et al., 2002). In addition, N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide has been used to study the role of TRPV4 channels in osmoregulation, where it was found to be involved in regulating water balance in the body (Liedtke, et al., 2000).

properties

Product Name |

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide |

|---|---|

Molecular Formula |

C19H26ClNO4S |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide |

InChI |

InChI=1S/C19H26ClNO4S/c1-24-18-9-16(2-3-17(18)20)26(22,23)21-4-5-25-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |

InChI Key |

BJERESHSWANAOM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)